molecular formula C16H9NO6S B120499 3-Nitrofluoranthene-9-sulfate CAS No. 156497-84-6

3-Nitrofluoranthene-9-sulfate

Katalognummer B120499
CAS-Nummer: 156497-84-6
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: RYFRRJIIPMRAKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrofluoranthene-9-sulfate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and other organic materials.

Wissenschaftliche Forschungsanwendungen

3-Nitrofluoranthene-9-sulfate has been extensively studied for its potential applications in various scientific research fields. One of the primary applications is in the field of environmental science, where it is used as a marker for the identification and quantification of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of 3-Nitrofluoranthene-9-sulfate is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and other genetic abnormalities. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have toxic effects on various organs and tissues, including the liver, kidneys, and lungs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 3-Nitrofluoranthene-9-sulfate in lab experiments is its high specificity and sensitivity for the detection of PAHs. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments and require the use of appropriate safety precautions.

Zukünftige Richtungen

There are several future directions for the study of 3-Nitrofluoranthene-9-sulfate, including the development of new methods for its synthesis and purification, the identification of its precise mechanism of action, and the exploration of its potential applications in various scientific research fields. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.

Synthesemethoden

The synthesis of 3-Nitrofluoranthene-9-sulfate can be achieved through various methods, including the nitration of fluoranthene followed by sulfonation or the sulfonation of 3-nitrofluoranthene. The most common method involves the nitration of fluoranthene using nitric acid and sulfuric acid, followed by sulfonation with sulfuric acid. The product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Eigenschaften

CAS-Nummer

156497-84-6

Molekularformel

C16H9NO6S

Molekulargewicht

343.3 g/mol

IUPAC-Name

(4-nitrofluoranthen-8-yl) hydrogen sulfate

InChI

InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-14-8-9(23-24(20,21)22)4-5-10(14)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22)

InChI-Schlüssel

RYFRRJIIPMRAKB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-]

Andere CAS-Nummern

156497-84-6

Synonyme

3-nitrofluoranthene-9-sulfate
NF-9-S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.